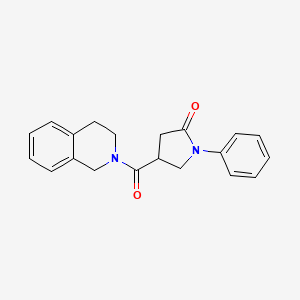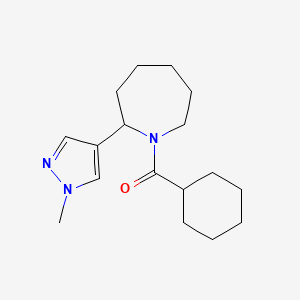
N-cyclopentyl-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(4-fluorophenyl)urea, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It is a promising drug candidate that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is highly expressed on the surface of tumor cells and immune cells in the tumor microenvironment. Activation of the adenosine A2A receptor suppresses the activity of immune cells, such as T cells and natural killer cells, and promotes the growth and survival of tumor cells. N-cyclopentyl-N'-(4-fluorophenyl)urea works by blocking the adenosine A2A receptor, which leads to the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical studies. It can enhance the function of immune cells, such as T cells and natural killer cells, by promoting their activation and proliferation. N-cyclopentyl-N'-(4-fluorophenyl)urea can also reduce the production of immunosuppressive cytokines, such as IL-10 and TGF-β, in the tumor microenvironment. In addition, N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth and survival of tumor cells by inducing apoptosis and reducing cell proliferation.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-N'-(4-fluorophenyl)urea is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor without affecting other adenosine receptors or unrelated targets. N-cyclopentyl-N'-(4-fluorophenyl)urea is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, one limitation of N-cyclopentyl-N'-(4-fluorophenyl)urea is its low solubility in aqueous solutions, which can make dosing and formulation challenging. In addition, the efficacy of N-cyclopentyl-N'-(4-fluorophenyl)urea may be influenced by the expression levels of adenosine A2A receptor in different types of cancer cells.
将来の方向性
There are several future directions for the development of N-cyclopentyl-N'-(4-fluorophenyl)urea as a cancer therapy. One direction is to explore the combination of N-cyclopentyl-N'-(4-fluorophenyl)urea with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, to enhance anti-tumor immune responses. Another direction is to investigate the potential of N-cyclopentyl-N'-(4-fluorophenyl)urea in other types of cancer, such as breast cancer and pancreatic cancer, where adenosine A2A receptor is also overexpressed. Furthermore, the development of more potent and soluble analogs of N-cyclopentyl-N'-(4-fluorophenyl)urea may improve its efficacy and pharmacokinetic properties.
合成法
The synthesis of N-cyclopentyl-N'-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopentylisocyanate in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to form N-cyclopentyl-N'-(4-fluorophenyl)urea as a white solid. The yield of the synthesis is typically around 50%, and the purity can be increased through recrystallization.
科学的研究の応用
N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It works by blocking the adenosine A2A receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N-cyclopentyl-N'-(4-fluorophenyl)urea can enhance the function of immune cells and promote anti-tumor immune responses. N-cyclopentyl-N'-(4-fluorophenyl)urea has been tested in multiple animal models of cancer, including melanoma, lung cancer, and colon cancer, and has shown promising results in reducing tumor growth and improving survival rates.
特性
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXAXQQCQOIMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
methanone](/img/structure/B5312836.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)



![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)